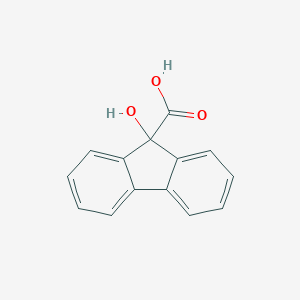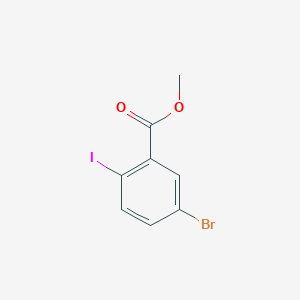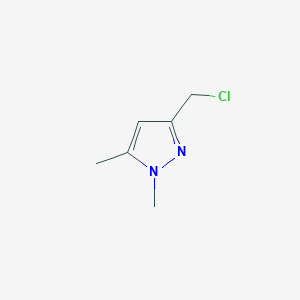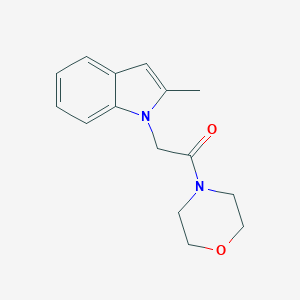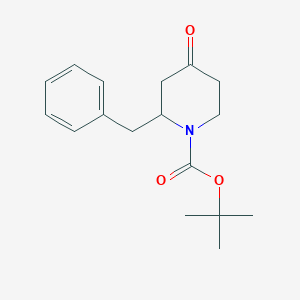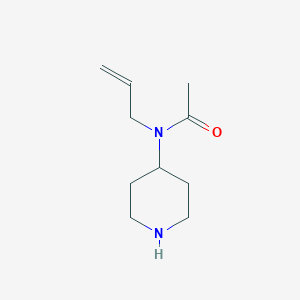
N-Allyl-N-(4-piperidinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Allyl-N-(4-piperidinyl)acetamide, also known as AP7, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of NMDA receptor antagonists and has been found to have several biochemical and physiological effects.
Mechanism of Action
N-Allyl-N-(4-piperidinyl)acetamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This binding prevents the activation of the receptor by glutamate, which is the primary neurotransmitter that activates the NMDA receptor. By blocking the activation of the NMDA receptor, this compound has been found to have several biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the release of glutamate and other excitatory neurotransmitters in the brain, which can help to prevent neuronal damage in conditions such as stroke and epilepsy. This compound has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-Allyl-N-(4-piperidinyl)acetamide is its selectivity for the NMDA receptor. This selectivity allows researchers to investigate the role of this receptor in various neurological disorders without affecting other receptors in the brain. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-Allyl-N-(4-piperidinyl)acetamide. One area of research is the investigation of the potential therapeutic applications of this compound in neurological disorders. This compound has been found to be effective in animal models of stroke, epilepsy, and Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent in humans. Another area of research is the development of more potent and selective NMDA receptor antagonists that can be used to investigate the role of this receptor in various neurological disorders.
Synthesis Methods
The synthesis of N-Allyl-N-(4-piperidinyl)acetamide involves the reaction of allylamine with 4-piperidone to form N-Allyl-4-piperidone. This intermediate compound is then reacted with acetic anhydride to form this compound. The synthesis of this compound has been described in several research papers, and the purity and yield of the compound have been optimized for various applications.
Scientific Research Applications
N-Allyl-N-(4-piperidinyl)acetamide has been extensively studied for its potential applications in scientific research. One of the major areas of research has been the investigation of the NMDA receptor and its role in various neurological disorders. This compound has been found to be a potent and selective antagonist of the NMDA receptor, and it has been used to study the role of this receptor in several neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
Properties
| 184683-32-7 | |
Molecular Formula |
C10H18N2O |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
N-piperidin-4-yl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C10H18N2O/c1-3-8-12(9(2)13)10-4-6-11-7-5-10/h3,10-11H,1,4-8H2,2H3 |
InChI Key |
JXSSHZPSGOYFFT-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CC=C)C1CCNCC1 |
Canonical SMILES |
CC(=O)N(CC=C)C1CCNCC1 |
synonyms |
Acetamide, N-4-piperidinyl-N-2-propenyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


